molecular formula C6H11IO2 B1401556 Iodomethyl 3-methylbutanoate CAS No. 63379-63-5

Iodomethyl 3-methylbutanoate

Cat. No.: B1401556
CAS No.: 63379-63-5
M. Wt: 242.05 g/mol
InChI Key: PORBZORDWZTHAP-UHFFFAOYSA-N
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Description

Iodomethyl 3-methylbutanoate is a chemical compound with the molecular formula C6H11IO2 . It is also known as 2-Iodo-3-methylbutane . The molecular weight of this compound is 242.055 Da .


Synthesis Analysis

The synthesis of aldehydes and ketones from the oxidation of iodomethyl groups has been studied . This research involved carrying out 110 reactions to construct aldehydes and ketones from the oxidation of iodomethyl groups in benzylic iodides and allylic iodides .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is PYXUFKGRYMMOIK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the chemical kinetics for the reactions of methylbutanoate with hydrogen and hydroxyl radicals were studied theoretically with the ab initio transition state theory .

Scientific Research Applications

1. Chemical and Sensory Characteristics in Wines

Research has shown that compounds related to Iodomethyl 3-methylbutanoate, such as ethyl 2-hydroxy-3-methylbutanoate, play a role in the chemical and sensory characteristics of wines. Studies have found that these compounds are markers of lactic acid bacteria esterase activity in wines, influencing their fruity ester content and aroma modulation. This research is significant for understanding the sensory profiles of different wine varieties (Gammacurta et al., 2018).

2. Kinetics in Ethyl Ester Reactions

Investigations into the kinetics of ethyl esters, closely related to this compound, have been conducted to understand their behavior under varying temperatures and pressures. Such studies provide insights into the fundamental chemical processes and the effects of alkyl substituents, essential for developing better chemical synthesis methods and understanding reaction mechanisms (Chuchani & Martín, 1983).

3. Role in Fruit Aroma Biosynthesis

The biosynthesis of esters like 2-methylbutanoate in fruits, closely related to this compound, is a significant area of research. These esters are key contributors to fruit aromas. Studies using deuterium-labeled substrates have explored their biosynthetic origins in fruits like apples, providing valuable information for the food industry and flavor science (Rowan et al., 1996).

4. Photolysis and Reaction Intermediates

Research on compounds such as 4-phenyl-1-iodobutane and 4-phenyl-2-iodomethyl-1-butene, closely related to this compound, has provided insights into the effects of structure on reaction intermediates during photolysis. Such studies are crucial for understanding the photochemical behavior of similar iodomethyl compounds (Charlton et al., 1980).

Safety and Hazards

The safety data sheet for a similar compound, 1-Iodobutane, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

iodomethyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBZORDWZTHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803742
Record name Iodomethyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63379-63-5
Record name Iodomethyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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